5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group and a cyclopropyl ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with a cyclopropyl-containing diketone under acidic conditions. The reaction proceeds through a cyclization process to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: The compound’s unique properties make it useful in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
PHTPP: A selective estrogen receptor β antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
Uniqueness
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group and cyclopropyl ring, which enhance its chemical stability and biological activity. These structural features contribute to its potent inhibitory effects on CDK2 and its potential as a therapeutic agent.
Properties
Molecular Formula |
C10H9F3N4 |
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Molecular Weight |
242.20 g/mol |
IUPAC Name |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)7-3-6(5-1-2-5)15-9-4-8(14)16-17(7)9/h3-5H,1-2H2,(H2,14,16) |
InChI Key |
LNBJPOZXPXYHKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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